3,4-Dimethyl-5-pyrazolone
Overview
Description
3,4-Dimethyl-5-pyrazolone is a heterocyclic organic compound that belongs to the pyrazolone family. Pyrazolones are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms, with methyl groups attached to the third and fourth carbon atoms.
Mechanism of Action
Target of Action
3,4-Dimethyl-5-pyrazolone is a derivative of pyrazolone, a 5-membered heterocycle containing two adjacent nitrogen atoms . Pyrazolones are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Mode of Action
Pyrazolones, in general, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazolones take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazolones are known to be used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
Derivatives of pyrazolone have been widely used owing to their various biological activities, including anticancer, antioxidant, herbicidal, insecticidal, anticonvulsant antihelmintic, anti-inflammatory, and antiviral activity .
Action Environment
It is known that the solvent-less reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine has been described affording, quantitatively, 1-phenyl-3-methyl-5-pyrazolone or 1,3-dimethyl-5-pyrazolone, respectively, with a minimum time of reaction (15 h) and simple workup procedures .
Biochemical Analysis
Biochemical Properties
3,4-Dimethyl-5-pyrazolone plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to exhibit tautomerism, which can influence its reactivity and interaction with biological targets . For instance, this compound can act as a ligand, binding to specific enzymes and modulating their activity. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially enhancing their activity and providing antioxidant benefits .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it has been observed to affect cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. This compound can form stable complexes with metal ions, which can then interact with enzymes and proteins, leading to changes in their activity . Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction . These interactions can result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to sustained activation of antioxidant pathways, providing long-term protection against oxidative damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to provide beneficial effects, such as enhanced antioxidant activity and improved metabolic function . At higher doses, toxic or adverse effects may be observed, including potential disruption of cellular homeostasis and induction of oxidative stress . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular targets . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, influencing its localization and availability for biochemical interactions .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes . The precise localization of this compound can significantly influence its biochemical interactions and overall cellular impact.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-5-pyrazolone can be synthesized through various methods. One common method involves the reaction of methyl hydrazine with ethyl acetoacetate. The reaction typically occurs in an ethanol or methanol solvent at temperatures ranging from 0°C to 78°C for 1 to 16 hours, yielding this compound with high efficiency .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve solvent-free reactions to enhance scalability and reduce environmental impact. For example, the reaction of ethyl acetoacetate with methyl hydrazine under solvent-free conditions can produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-5-pyrazolone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the pyrazolone ring and the methyl groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize this compound to form corresponding pyrazole derivatives.
Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, leading to various substituted pyrazolone derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3,4-Dimethyl-5-pyrazolone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
1,3-Dimethyl-5-pyrazolone: Another pyrazolone derivative with similar structural features but different substitution patterns.
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in medicinal applications.
3,5-Dimethylpyrazole: A related compound with different substitution patterns on the pyrazole ring.
Uniqueness: 3,4-Dimethyl-5-pyrazolone is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of methyl groups at the third and fourth positions provides distinct chemical properties compared to other pyrazolone derivatives .
Properties
IUPAC Name |
3,4-dimethyl-1,4-dihydropyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCIXKQBKWRGMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NNC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271100 | |
Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-22-4 | |
Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6628-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethyl-5-pyrazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethyl-5-pyrazolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethyl-5-pyrazolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the research on 1-phenyl-3,4-dimethyl-5-pyrazolone be extrapolated to understand the reactivity of 3,4-dimethyl-5-pyrazolone?
A2: While both compounds share the core this compound structure, the presence of the phenyl group in 1-phenyl-3,4-dimethyl-5-pyrazolone can significantly alter its reactivity []. The phenyl group can exert both electronic and steric effects, influencing the molecule's behavior in chemical reactions. Therefore, directly extrapolating the reactivity of 1-phenyl-3,4-dimethyl-5-pyrazolone to this compound might not be accurate. Further research specifically focusing on this compound is needed to understand its unique reactivity profile.
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